molecular formula C9H11Cl2N3O B2680544 (Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride CAS No. 2288716-13-0

(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride

Cat. No.: B2680544
CAS No.: 2288716-13-0
M. Wt: 248.11
InChI Key: JEGSJXTZUWMDRC-PHTSJKJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride typically involves the reaction of indazole derivatives with methoxyamine hydrochloride under specific conditions. One common method includes the use of ethyl acetate and hydroxylamine hydrochloride, followed by methylation with dimethyl sulfate and subsequent hydrolysis to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function. For instance, it may block abasic sites in DNA, disrupting the base excision repair pathway and increasing cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(1H-Indazol-4-ylmethylidene)(methoxy)amine dihydrochloride stands out due to its unique combination of an indazole core with a methoxyamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSJXTZUWMDRC-PHTSJKJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C2C=NNC2=CC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=C2C=NNC2=CC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.